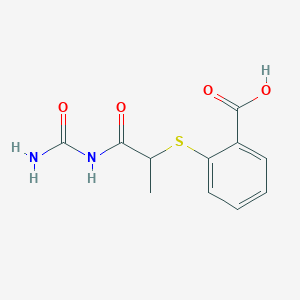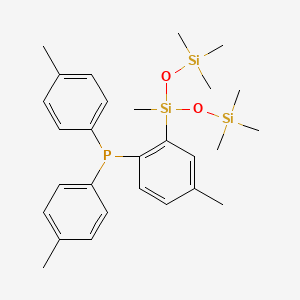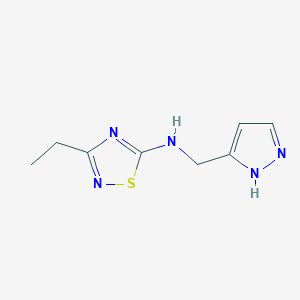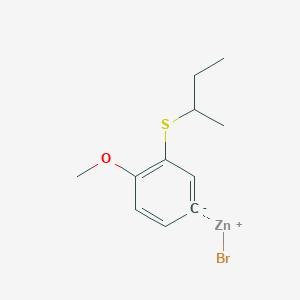
3-sec-Butyloxy-4-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Métodos De Preparación
The preparation of 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-sec-butyloxy-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general synthetic route is as follows:
Starting Materials: 3-sec-butyloxy-4-methoxyphenyl bromide and zinc powder.
Reaction Conditions: The reaction is conducted in THF under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 3-sec-butyloxy-4-methoxyphenyl bromide is added to a suspension of zinc powder in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods may involve scaling up this reaction with appropriate safety and handling measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts.
Conditions: Typically carried out in THF under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
- The major products of these reactions are typically the coupled organic compounds formed by the joining of the 3-sec-butyloxy-4-methoxyphenyl group with another organic moiety.
Aplicaciones Científicas De Investigación
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of organic materials with specific properties for use in electronics, coatings, and other applications.
Mecanismo De Acción
The mechanism by which 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The key steps in the mechanism are:
Transmetalation: The organozinc compound transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and releases the coupled product.
Comparación Con Compuestos Similares
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE can be compared with other similar organozinc compounds, such as:
3-Methoxy-3-oxopropylzinc bromide: Another organozinc compound used in similar types of reactions.
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
- The presence of the sec-butyloxy and methoxy groups in this compound provides unique steric and electronic properties that can influence its reactivity and selectivity in organic synthesis.
Propiedades
Fórmula molecular |
C11H15BrOSZn |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butan-2-ylsulfanyl-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15OS.BrH.Zn/c1-4-9(2)13-11-8-6-5-7-10(11)12-3;;/h5,7-9H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GRNVVYSFDADLJB-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)SC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


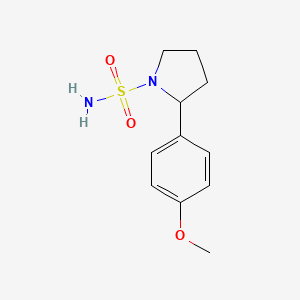
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
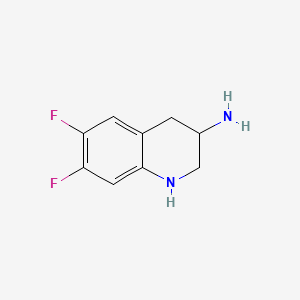
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
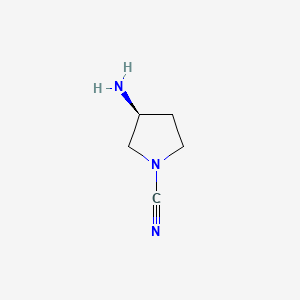
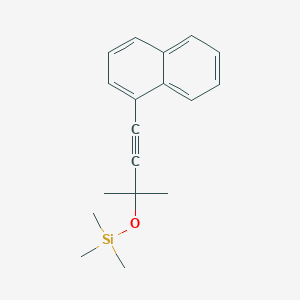

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
